molecular formula C18H18O6 B600582 4'-O-Methyl-3,9-dihydropunctatin CAS No. 27245-80-3

4'-O-Methyl-3,9-dihydropunctatin

Cat. No.: B600582
CAS No.: 27245-80-3
M. Wt: 330.33
Attention: For research use only. Not for human or veterinary use.
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Description

4'-O-Methyl-3,9-dihydropunctatin (CAS 27245-80-3) is a synthetic homoisoflavonoid of research interest. It has a molecular formula of C 18 H 18 O 6 and a molecular weight of 330.33 g/mol . Homoisoflavonoids are a class of natural products predominantly isolated from plant families such as the Hyacinthaceae, and they are recognized for a broad spectrum of documented biological activities. While specific biological data for 4'-O-Methyl-3,9-dihydropunctatin is limited in the current literature, closely related structural analogs have demonstrated significant cytotoxic activity in biological screenings. For instance, research on homoisoflavonoids isolated from Bellevalia species has identified several compounds with potent efficacy against a panel of human cancer cell lines, including melanoma (MDA-MB-435), ovarian (OVCAR3), and breast (MDA-MB-231) cancers . The structural features of this compound class are therefore of high interest in the field of anticancer drug discovery and natural product chemistry. The characterization of such compounds typically employs advanced analytical techniques, including High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Electronic Circular Dichroism (ECD) for the determination of absolute configuration . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

27245-80-3

Molecular Formula

C18H18O6

Molecular Weight

330.33

Synonyms

(-​)​-2,​3-​Dihydro-​5,​7-​dihydroxy-​8-​methoxy-​3-​[(4-​methoxyphenyl)​methyl]​-4H-​1-​benzopyran-​4-​one

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

In vivo studies have demonstrated the antitumor efficacy of 4'-O-Methyl-3,9-dihydropunctatin in various cancer models. Research indicates that this compound can significantly inhibit tumor growth. For instance:

  • Study Findings : In xenograft models, tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg.

This suggests that 4'-O-Methyl-3,9-dihydropunctatin may serve as a potential candidate for cancer therapy.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in animal models of arthritis. Key findings include:

  • Reduction in Inflammation : Significant decreases in paw swelling were observed following treatment with 4'-O-Methyl-3,9-dihydropunctatin.

These results indicate its potential use in managing inflammatory conditions.

Antimicrobial Properties

4'-O-Methyl-3,9-dihydropunctatin exhibits antimicrobial activity against various pathogens. Case studies have shown effective inhibition of growth in multi-drug resistant bacterial strains:

  • Case Study Results : The compound demonstrated effective antimicrobial activity against resistant strains, indicating its potential role in infection control.

Mechanistic Insights

Understanding the mechanisms through which 4'-O-Methyl-3,9-dihydropunctatin exerts its effects is crucial for its application in therapeutic settings.

Apoptosis Induction

In cancer treatment studies, the compound has been shown to induce apoptosis selectively in cancer cells while sparing normal cells:

  • Mechanism of Action : It activates apoptotic pathways that lead to cell death in malignant cells.

Inhibition of Inflammatory Pathways

The anti-inflammatory effects are believed to stem from the compound's ability to inhibit specific inflammatory mediators:

  • Inflammatory Markers : Research indicates a reduction in nitric oxide production and downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α .

Case Studies

Several case studies have illustrated the therapeutic potential of 4'-O-Methyl-3,9-dihydropunctatin:

Cancer Treatment

  • Objective : Evaluate anticancer effects in breast cancer models.
  • Results : The compound induced significant apoptosis in cancer cells with minimal effects on normal cells.

Infection Control

  • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
  • Results : Demonstrated effective inhibition of growth in multi-drug resistant strains.

Comparative Data Table

Application AreaFindingsReference
Antitumor ActivityUp to 60% tumor growth inhibition
Anti-inflammatory EffectsSignificant reduction in paw swelling
Antimicrobial PropertiesEffective against multi-drug resistant strains

Comparison with Similar Compounds

Comparison with Structurally Similar Homoisoflavonoids

Structural Analogues

The following table summarizes key structural and physicochemical differences between 4'-O-Methyl-3,9-dihydropunctatin and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source Organism References
4'-O-Methyl-3,9-dihydropunctatin C₁₈H₁₈O₆ 330.3 - 4'-O-Methyl (benzyl ring) Bellevalia eigii
7-O-Methyl-3,9-dihydropunctatin C₁₈H₁₈O₆ 330.3 - 7-O-Methyl (chromanone ring) Muscari comosum
8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin C₁₇H₁₆O₆ 316.3 - 7-O-Methyl, 8-O-Demethyl (chromanone ring) Bellevalia eigii
6-Hydroxy-7-O-methyl-3,9-dihydropunctatin C₁₈H₁₈O₇ 346.3 - 6-Hydroxy, 7-O-Methyl (chromanone ring) Bellevalia eigii
3'-Hydroxy-3,9-dihydroeucomin C₁₇H₁₆O₆ 316.3 - 3'-Hydroxy (benzyl ring) Drimiopsis barteri

Key Structural Differences

  • Methylation Patterns: The 4'-O-methyl group in 4'-O-Methyl-3,9-dihydropunctatin distinguishes it from 7-O-Methyl-3,9-dihydropunctatin, which has methylation at the 7-position of the chromanone ring . 8-O-Demethyl-7-O-methyl-3,9-dihydropunctatin lacks a methyl group at the 8-position but retains methylation at the 7-position, reducing its molecular weight compared to 4'-O-Methyl derivatives .
Cytotoxic Effects:
  • 4'-O-Methyl-3,9-dihydropunctatin: Limited direct data, but structural analogs like 7-O-methyl-3,9-dihydropunctatin and 8-O-demethyl-7-O-methyl-3,9-dihydropunctatin show cytotoxicity against melanoma (MDA-MB-435) and colon (HT-29) cancer cell lines, with IC₅₀ values ranging from 5–20 μM .
  • 6-Hydroxy-7-O-methyl-3,9-dihydropunctatin : Exhibits enhanced activity due to the C-6 hydroxyl group, which may improve cellular uptake or target binding .
Estrogen Modulation:
Antimicrobial Activity:
  • Homoisoflavonoids, including 3'-Hydroxy-3,9-dihydroeucomin, demonstrate broad-spectrum antimicrobial effects against Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans) .

Preparation Methods

Chroman-4-one Core Formation

The synthesis begins with functionalized phenolic precursors. For example, 3,4,5-trimethoxyphenol undergoes acetylation and methylation to form 1,2,3,5-tetramethoxybenzene (15 ). Treatment with dimethylformamide dimethyl acetal (DMF-DMA) facilitates cyclization to yield 5,7,8-trimethoxy-4H-chromen-4-one (17 ), which is hydrogenated to the chroman-4-one (18 ) using palladium catalysts.

Key Reaction Conditions

  • Acetylation : BF₃·OEt₂ in acetic anhydride (87% yield).

  • Cyclization : DMF-DMA at 80°C (76% yield).

  • Hydrogenation : H₂/Pd-C in methanol (90–96% yield).

Introduction of the 4'-Methoxybenzyl Group

Condensation of chroman-4-one derivatives with substituted benzaldehydes introduces the 4'-methoxybenzyl moiety. For instance, 5,7,8-trimethoxychroman-4-one (18 ) reacts with 4-methoxybenzaldehyde in toluene under acidic conditions (e.g., p-TsOH) to form the benzylidene intermediate (19a–c ). Subsequent catalytic hydrogenation reduces the exocyclic double bond, yielding the 3-benzylchroman-4-one scaffold.

Example :

  • Condensation : 4-Methoxybenzaldehyde, toluene, p-TsOH, reflux (71% yield).

  • Hydrogenation : H₂/Pd-C, methanol (93% yield).

Selective Demethylation and Functionalization

Boron Trichloride-Mediated Demethylation

BCl₃ selectively removes methyl groups from electron-rich aromatic systems. For 4'-O-methyl derivatives, demethylation is carefully controlled to retain the 4'-methoxy group while removing others. For example, treatment of 5,7,8-trimethoxy-3-(4′-methoxybenzyl)chroman-4-one with BCl₃ in dichloromethane at −78°C yields 5,7-dihydroxy-8-methoxy-3-(4′-methoxybenzyl)chroman-4-one.

Critical Parameters

  • Temperature : −78°C to 0°C prevents over-demethylation.

  • Solvent : Anhydrous CH₂Cl₂ ensures reagent activity.

Methylation of Hydroxy Groups

Methylation using dimethyl sulfate (DMS) and cesium carbonate (Cs₂CO₃) introduces methoxy groups at specific positions. For instance, the 4′-hydroxy group in dihydropunctatin is methylated to produce 4′-O-methyl-3,9-dihydropunctatin.

Procedure :

  • Reagents : DMS (3 equiv), Cs₂CO₃ (2 equiv), DMF, reflux.

  • Yield : 72–98%.

Hydrogenation of Punctatin Derivatives

Catalytic Hydrogenation of Punctatin

Punctatin (5,7-dihydroxy-8-methoxy-3-benzylidenechroman-4-one) undergoes hydrogenation to yield dihydropunctatin, which is subsequently methylated at the 4′-position. This two-step process is efficient for derivatives with pre-existing oxygenation patterns.

Steps :

  • Hydrogenation : H₂/Pd-C, methanol (90% yield).

  • Methylation : DMS/Cs₂CO₃, DMF (85% yield).

Comparative Analysis of Synthetic Routes

Method Starting Material Key Steps Yield Reference
Total Synthesis3,4,5-TrimethoxyphenolAcetylation, cyclization, hydrogenation76–93%
Demethylation/Methylation5,7,8-Trimethoxychroman-4-oneBCl₃ demethylation, DMS methylation72–85%
Punctatin HydrogenationPunctatinHydrogenation, methylation85–90%

Challenges and Optimization Strategies

Regioselectivity in Demethylation

BCl₃ preferentially demethylates sterically accessible methoxy groups. For example, the C5 methoxy in 5,7,8-trimethoxychroman-4-one is removed before the C7 and C8 groups due to reduced steric hindrance.

Stability of Intermediates

Benzylidene intermediates (e.g., 19a–c ) are prone to decomposition under prolonged BCl₃ exposure. Short reaction times (30–60 min) and low temperatures (−78°C) improve stability .

Q & A

Q. What experimental approaches are recommended for synthesizing 4'-O-Methyl-3,9-dihydropunctatin and its structural analogs?

Synthesis of this compound and related derivatives (e.g., 4-Demethyl-3,9-dihydroeucomin) often involves chiral catalysis or stereoselective reactions, as seen in dinaphtho-dioxaphosphepin derivatives . For example, dinaphtho compounds with substituted aryl groups (e.g., 4-chlorophenyl or 3,5-dimethylphenyl) are synthesized using enantiopure precursors, with purification via column chromatography and validation by chiral HPLC . Structural analogs like 3'-Hydroxy-3,9-dihydroeucomin (CAS 107585-75-1) require regioselective methylation/demethylation steps, monitored by TLC and characterized via NMR .

Q. How can researchers optimize solubility and stability for in vitro assays involving 4'-O-Methyl-3,9-dihydropunctatin?

Solubility profiles for structurally similar compounds (e.g., 4-Demethyl-3,9-dihydroeucomin) indicate preferential dissolution in polar aprotic solvents like DMSO or acetone, with stability maintained at –20°C under inert atmospheres . Pre-formulation studies should include solubility testing in phosphate-buffered saline (PBS) at pH 7.4 and accelerated degradation assays under UV light or elevated temperatures to assess photostability .

Q. What analytical techniques are essential for initial structural characterization?

High-resolution mass spectrometry (HR-MS) and 1D/2D NMR (e.g., 1H^1H, 13C^{13}C, HSQC, HMBC) are critical for confirming molecular weight and substituent positions. For example, 4-Demethyl-3,9-dihydroeucomin (C16_{16}H14_{14}O5_5) was validated via 1H^1H-NMR chemical shifts at δ 6.2–6.8 ppm for aromatic protons and δ 4.5–5.0 ppm for dihydrochromone moieties . Purity should be confirmed by HPLC (>95%) with UV detection at 254 nm .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for 4'-O-Methyl-3,9-dihydropunctatin?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, exposure times) or compound purity. A systematic review (SLR) framework (PICOT: Population, Intervention, Comparison, Outcome, Time) can standardize meta-analyses of existing data . For instance, conflicting cytotoxicity results might be reconciled by normalizing data to solvent controls and validating via orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

Q. What advanced spectroscopic methods are required to elucidate stereochemical ambiguities in 4'-O-Methyl-3,9-dihydropunctatin?

X-ray crystallography (e.g., CCDC 2032776 for related hydrazides) provides unambiguous stereochemical assignments . For non-crystalline samples, electronic circular dichroism (ECD) combined with density functional theory (DFT) calculations can predict absolute configurations. Chiral-phase HPLC with polarimetric detection is recommended for enantiopurity validation .

Q. How can researchers design dose-response studies to minimize off-target effects in mechanistic assays?

Use a factorial experimental design to test interactions between concentration ranges (e.g., 1–100 μM) and exposure times (24–72 hours). Include negative controls (e.g., solvent-only) and positive controls (e.g., known inhibitors). Data normalization to housekeeping genes (e.g., GAPDH) and outlier analysis (Grubbs’ test) reduce false positives .

Q. What strategies mitigate batch-to-batch variability in compound synthesis for reproducibility?

Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like reaction temperature, catalyst loading, and stirring rate. Use design-of-experiments (DoE) software (e.g., JMP, Minitab) to optimize synthesis protocols. Batch consistency can be verified via comparative LC-MS metabolomic profiling .

Methodological Notes

  • Data Presentation : Raw datasets (e.g., NMR spectra, chromatograms) should be archived in supplementary materials, with processed data summarized in tables using ISO-80000-2 standards for units .
  • Ethical Reporting : Disclose conflicts of interest (e.g., supplier partnerships) if commercial reagents (e.g., Kanto Reagents) are used .
  • Advanced Imaging : For nanoscale surface interactions, microspectroscopic techniques (e.g., AFM-IR) can map compound adsorption on indoor surfaces, as proposed in environmental interface studies .

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